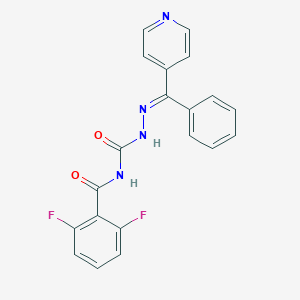![molecular formula C18H14O3 B287828 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B287828.png)
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, also known as coumarin, is a naturally occurring organic compound that is widely used in pharmaceutical and cosmetic industries. It is a fragrant compound with a sweet odor and is found in many plants, including cinnamon, tonka bean, and sweet clover. Coumarin has been the subject of extensive scientific research due to its diverse pharmacological properties.
作用机制
The mechanism of action of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one is not fully understood, but it is believed to act through several pathways, including inhibition of enzymes, scavenging of free radicals, and modulation of gene expression. Coumarin has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues. Coumarin has also been shown to modulate gene expression, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antioxidant effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, which can lead to a reduction in inflammation. Coumarin has also been shown to have anticoagulant effects, which can reduce the risk of blood clots. Additionally, 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one has been shown to have antioxidant effects, which can protect cells and tissues from damage caused by free radicals.
实验室实验的优点和局限性
Coumarin has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to synthesize using several different methods. However, one limitation is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. One area of research is the development of new drugs based on 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Coumarin has been shown to have potential as a treatment for various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the study of the long-term effects of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Coumarin has been shown to have several beneficial effects, but its long-term effects are not well understood. Further research could lead to a better understanding of the risks and benefits of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Finally, research could focus on the development of new methods for synthesizing 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. New methods could lead to improved yields and reduced costs, making 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one more accessible for research and drug development.
合成方法
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Perkin reaction, and Knoevenagel reaction. The Pechmann condensation reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst, such as sulfuric acid, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. The Perkin reaction involves the reaction of salicylic acid with acetic anhydride in the presence of a catalyst, such as zinc chloride, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. The Knoevenagel reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one.
科学研究应用
Coumarin has been extensively studied for its pharmacological properties, including its anti-inflammatory, anticoagulant, and antioxidant effects. It has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Coumarin has also been studied for its potential use in cosmetic products due to its fragrant properties.
属性
产品名称 |
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
8-methyl-4-phenyl-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H14O3/c1-11-9-15-16(20-11)8-7-13-14(10-17(19)21-18(13)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
InChI 键 |
GRTXOXUWEVXLFM-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
规范 SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)

![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)


![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)



![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)